ethyl (4-bromo-3-methylphenyl)carbamate
Overview
Description
Ethyl (4-bromo-3-methylphenyl)carbamate is a chemical compound that has gained significant attention in recent years due to its various applications in scientific research. This compound is also known as Bromocarb or Boc-Bromoanisole and has a molecular formula of C10H12BrNO2.
Mechanism of Action
The mechanism of action of Ethyl (4-bromo-3-methylphenyl)carbamate is not fully understood. However, it is known to interact with certain enzymes and proteins in the body. This interaction can lead to the inhibition or activation of these enzymes and proteins, resulting in various physiological effects.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It also exhibits antimicrobial activity against various microorganisms such as bacteria and fungi. Additionally, this compound has been shown to have antioxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl (4-bromo-3-methylphenyl)carbamate in lab experiments include its ease of synthesis, low cost, and versatility. It can be used for the synthesis of various molecules and as a reagent in organic synthesis. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled and can cause skin and eye irritation. Therefore, proper safety precautions should be taken when handling this compound.
Future Directions
There are several future directions for the research and development of Ethyl (4-bromo-3-methylphenyl)carbamate. One potential direction is the synthesis of new compounds based on this molecule with improved properties. Another direction is the investigation of its potential as a therapeutic agent for various diseases such as cancer and inflammation. Additionally, the study of its mechanism of action and interactions with enzymes and proteins can provide valuable insights into its biological activity and potential applications.
Conclusion
In conclusion, this compound is a versatile compound with various applications in scientific research. Its ease of synthesis and low cost make it a valuable reagent for organic synthesis and the synthesis of various molecules. However, its toxicity should be taken into consideration when handling this compound. Further research is needed to fully understand its mechanism of action and potential applications as a therapeutic agent.
Scientific Research Applications
Ethyl (4-bromo-3-methylphenyl)carbamate has various applications in scientific research. This compound is widely used for the synthesis of various molecules such as biologically active compounds, pharmaceuticals, and agrochemicals. It is also used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
properties
IUPAC Name |
ethyl N-(4-bromo-3-methylphenyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-3-14-10(13)12-8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQLJLBNJPMLRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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